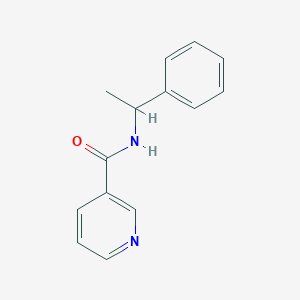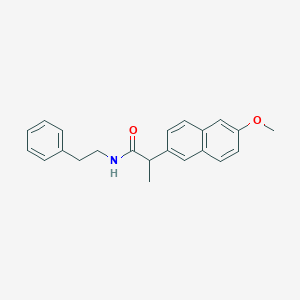
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide is a chemical compound that belongs to the family of sulfonamide derivatives. It is commonly referred to as CDPS and has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.
作用機序
The mechanism of action of CDPS involves the inhibition of specific enzymes in the body. It has been found to bind to the active site of carbonic anhydrase and topoisomerase II, preventing them from carrying out their normal functions. This inhibition leads to a decrease in the activity of these enzymes, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
CDPS has been found to exhibit various biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body. CDPS has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer. Additionally, CDPS has been shown to possess anti-glaucoma properties, which can help reduce intraocular pressure in the eyes.
実験室実験の利点と制限
CDPS has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield, making it a cost-effective option. CDPS is also stable under normal laboratory conditions, making it easy to handle and store. However, CDPS has some limitations, including its solubility in certain solvents and its potential toxicity. These limitations need to be considered when using CDPS in lab experiments.
将来の方向性
There are several future directions for the research and development of CDPS. One potential area of research is the development of CDPS-based drugs for the treatment of cancer, glaucoma, and other diseases. Another potential area of research is the optimization of the synthesis method for CDPS, with the aim of improving yield and reducing costs. Additionally, the biochemical and physiological effects of CDPS need to be further investigated to fully understand its potential applications in medicine.
合成法
The synthesis of CDPS involves the reaction of 2,4-dimethoxy-5-chloroaniline with 2-chloro-3-sulfamoylpyridine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The yield of the reaction is typically high, making it a cost-effective method for producing CDPS.
科学的研究の応用
CDPS has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes, including carbonic anhydrase and topoisomerase II. These enzymes are involved in various biological processes and are known to be associated with certain diseases, including cancer and glaucoma. CDPS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C13H12Cl2N2O4S |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O4S/c1-20-10-7-11(21-2)9(6-8(10)14)17-22(18,19)12-4-3-5-16-13(12)15/h3-7,17H,1-2H3 |
InChIキー |
MZHGLQITPPWFDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)




![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)



![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)
